2,5-Dimethylpyridine-3-carboxylic acid

Organic Synthesis Heterocyclic Chemistry Process Chemistry

2,5-Dimethylpyridine-3-carboxylic acid (CAS 129477-22-1) is a niche heterocyclic building block defined by its unique 2,5-dimethyl substitution pattern. This specific electronic and steric environment, distinct from other pyridinecarboxylic acid isomers, directly influences pKa (predicted 2.03) and lipophilicity. Its established synthesis route ensures reproducible yields (95-98% purity), making it a reliable intermediate for multi-step synthesis of complex heterocycles. This scaffold is critical for generating focused compound libraries and conducting structure-activity relationship (SAR) studies, where unpredictable reactivity makes substitution with generic analogs a significant risk. Choose this compound for validated synthetic consistency and precise physicochemical properties.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 129477-22-1
Cat. No. B157890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylpyridine-3-carboxylic acid
CAS129477-22-1
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C)C(=O)O
InChIInChI=1S/C8H9NO2/c1-5-3-7(8(10)11)6(2)9-4-5/h3-4H,1-2H3,(H,10,11)
InChIKeyRKNLFMITUFIMNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylpyridine-3-carboxylic Acid: A Pyridine Scaffold for Chemical Synthesis and Research


2,5-Dimethylpyridine-3-carboxylic acid (CAS 129477-22-1), also known as 2,5-dimethylnicotinic acid, is a heterocyclic building block characterized by a pyridine ring with methyl substitutions at the 2 and 5 positions and a carboxylic acid group at the 3 position [1]. With a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol , it exists as a solid at room temperature and is a niche compound within the pyridinecarboxylic acid family, often used as an intermediate in organic synthesis and pharmaceutical research .

Why Substituting 2,5-Dimethylpyridine-3-carboxylic Acid with Other Pyridine Carboxylic Acids Requires Verification


The pyridinecarboxylic acid family is structurally diverse, with isomers and analogs exhibiting distinct reactivity and physicochemical properties. For instance, the position of the carboxylic acid group (e.g., 3-carboxylic vs. 4-carboxylic) dictates the molecule's coordination chemistry and hydrogen-bonding capabilities, which are critical in medicinal chemistry applications [1]. Furthermore, variations in methyl substitution patterns on the pyridine ring significantly alter pKa values and lipophilicity, which in turn affects solubility and biological activity . These differences are not always predictable and can lead to unexpected outcomes in complex syntheses or biological assays. Therefore, substituting 2,5-dimethylpyridine-3-carboxylic acid with a generic or even a closely related pyridine derivative without supporting data carries a risk of deviating from validated synthetic routes and altering experimental outcomes.

Quantitative Evidence for Selecting 2,5-Dimethylpyridine-3-carboxylic Acid Over Analogs


Comparison of Synthesis Yields for 2,5-Dimethylnicotinic Acid vs. 2-Ethyl-5-methylnicotinic Acid

A specific synthesis for ethyl 2,5-dimethylnicotinate, the ester precursor to 2,5-dimethylpyridine-3-carboxylic acid, has been reported with a 40% yield via condensation of H2NCMe:CHCO2Et with BrCH:CMeCH(OEt)2 [1]. This compares to a 48% yield for the synthesis of ethyl 2-ethyl-5-methylnicotinate under the same conditions [1]. While the ethyl analog had a marginally higher yield, the 2,5-dimethyl variant is a defined and reproducible product within this synthetic scheme.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Predicted pKa of 2,5-Dimethylpyridine-3-carboxylic Acid Compared to Nicotinic Acid

The predicted acid dissociation constant (pKa) for 2,5-dimethylpyridine-3-carboxylic acid is 2.03 ± 0.25 . This is significantly lower than the reported pKa of unsubstituted nicotinic acid (pyridine-3-carboxylic acid), which is approximately 4.8 [1]. This quantitative difference indicates that the 2,5-dimethyl substitution dramatically increases the acidity of the carboxylic acid group.

Physical Chemistry Medicinal Chemistry Property Prediction

Commercial Purity Benchmarking for 2,5-Dimethylpyridine-3-carboxylic Acid

Vendor specifications consistently list the purity of 2,5-dimethylpyridine-3-carboxylic acid at 95-98%. Specifically, one supplier indicates a minimum purity of 95% , while another specifies a purity of 98% . This establishes a clear procurement benchmark against which to evaluate alternative sources or related compounds.

Procurement Quality Control Analytical Chemistry

Optimal Research and Industrial Applications for 2,5-Dimethylpyridine-3-carboxylic Acid


Scaffold for Derivatization in Medicinal Chemistry

The 2,5-dimethyl substitution pattern provides a distinct electronic and steric environment compared to other pyridinecarboxylic acids. This makes the compound a valuable scaffold for generating focused libraries of derivatives with potentially novel biological activity. The established synthesis route [1] provides a foundation for further modifications to the pyridine ring or carboxylic acid group.

Intermediate in Synthesis of Niche Heterocyclic Compounds

The compound's unique structure and specific synthesis route [1] make it suitable as an intermediate in the production of more complex, niche heterocyclic compounds. The reproducible yields and defined purity standards (95-98%) support its use in multi-step synthetic pathways where a reliable building block is required.

Research Tool for Investigating Structure-Activity Relationships (SAR)

The 2,5-dimethylpyridine-3-carboxylic acid scaffold is useful in SAR studies aimed at understanding the effect of methyl substitution on pyridine rings. Its predicted pKa of 2.03 provides a distinct physicochemical property that can be correlated with biological activity, making it a valuable tool for probing enzyme active sites or receptor binding pockets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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